molecular formula C14H16Cl3N3O3S B11960910 3-({[1-(Butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid

3-({[1-(Butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid

Cat. No.: B11960910
M. Wt: 412.7 g/mol
InChI Key: HYFDMZDXRWRUQG-UHFFFAOYSA-N
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Description

3-({[1-(Butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid core substituted with a butanoylamino group, a trichloroethyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(Butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:

    Nitration: of benzoic acid to introduce a nitro group.

    Reduction: of the nitro group to form an amino group.

    Acylation: of the amino group with butanoyl chloride to form the butanoylamino derivative.

    Introduction of the trichloroethyl group: through a substitution reaction.

    Formation of the carbamothioyl group: via reaction with thiocarbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(Butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trichloroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-({[1-(Butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[1-(Butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[1-(Benzoyloxy)-2,2,2-trichloroethyl]amino}carbonyl)amino)benzoic acid
  • 3-({[1-(Acryloylamino)-2,2,2-trichloroethyl]amino}carbamothioyl)amino)benzoic acid
  • 3-({[1-(Propionylamino)-2,2,2-trichloroethyl]amino}carbamothioyl)amino)benzoic acid

Uniqueness

What sets 3-({[1-(Butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C14H16Cl3N3O3S

Molecular Weight

412.7 g/mol

IUPAC Name

3-[[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C14H16Cl3N3O3S/c1-2-4-10(21)19-12(14(15,16)17)20-13(24)18-9-6-3-5-8(7-9)11(22)23/h3,5-7,12H,2,4H2,1H3,(H,19,21)(H,22,23)(H2,18,20,24)

InChI Key

HYFDMZDXRWRUQG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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